4-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c1-2-15-7-9-16(10-8-15)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-13-11-17(25)12-14-18/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQPZJHNBVBHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of phthalazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 334.36 g/mol
- LogP (Partition Coefficient) : Indicates lipophilicity, which affects bioavailability.
Anticancer Activity
Research has indicated that derivatives of phthalazine, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar compounds with oxadiazole moieties possess potent anticancer activities, often linked to their ability to disrupt cellular processes and induce apoptosis in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Compound B | MCF-7 | 35 |
| Target Compound | HeLa | TBD |
Antimicrobial Activity
Phthalazine derivatives have also been evaluated for antimicrobial properties. The presence of the alkylated phthalazine moiety has been associated with enhanced activity against both bacterial and fungal strains. For example, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Candida albicans .
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The oxadiazole ring can modulate enzyme activity and receptor interactions, leading to alterations in signaling pathways that govern cell survival and proliferation. This modulation can result in either inhibition or activation of critical biological processes.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study involving the synthesis of phthalazine derivatives indicated that compounds containing oxadiazole rings showed enhanced cytotoxicity against HeLa cells. The mechanism was attributed to increased lipophilicity allowing better membrane penetration and interaction with intracellular targets .
- Antimicrobial Testing : In another investigation, derivatives were tested for antimicrobial efficacy. Results demonstrated that certain modifications led to improved activity against specific pathogens, suggesting that structural variations significantly influence biological outcomes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the oxadiazole and phthalazinone rings. Key examples include:
Key Observations :
- Halogen Substitution : The 4-fluorophenyl group in the target compound and Olaparib is a bioisostere that improves binding interactions and resistance to oxidative metabolism . Chloro-substituted analogs (e.g., ) exhibit increased polarity but may reduce bioavailability.
- Methoxy groups (e.g., ) can increase solubility but may introduce steric hindrance.
- Aromatic Diversity : Substitutions like trimethoxyphenyl () or biphenyl () alter electronic effects and π-π stacking interactions, critical for target binding.
Physicochemical Properties
- Solubility : Olaparib’s low solubility (0.1 mg/mL) suggests that similar compounds with hydrophobic groups (e.g., ethylphenyl) may face formulation challenges. Methoxy-substituted analogs () might offer better solubility.
- Molecular Weight : The target compound’s molecular weight (~440–460 g/mol, estimated) aligns with typical drug-like molecules, though analogs exceeding 500 g/mol (e.g., ) may have reduced bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclocondensation of amidoximes with activated carbonyl derivatives under reflux in ethanol or DMF .
- Step 2 : Coupling the oxadiazole intermediate with the phthalazinone core using catalysts like concentrated H₂SO₄ or KOH, with temperature control (70–90°C) to avoid side reactions .
- Step 3 : Final purification via column chromatography or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic methods are used to confirm its structural integrity?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and ethylphenyl groups) .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch in phthalazinone at ~1680 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., bond angles in phthalazinone core) .
Q. What are the recommended purification techniques post-synthesis?
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized during oxadiazole-phthalazinone coupling?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict moisture control .
- Catalyst Optimization : Adjust H₂SO₄ concentration (0.5–1.0 eq.) to balance reaction rate and byproduct formation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 90°C) improves cyclization efficiency .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Ethylphenyl vs. Bromophenyl : Bromine increases steric bulk but may reduce solubility, whereas ethyl improves lipophilicity .
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing fluorine with chlorine) and testing in cytotoxicity assays (e.g., MTT) .
Q. How can researchers resolve discrepancies in reported solubility data?
- Analytical Validation : Use standardized methods (e.g., shake-flask technique) with controlled pH and temperature .
- Co-Solvent Systems : Employ DMSO-water mixtures (1–5% DMSO) to enhance aqueous solubility .
- Purity Checks : HPLC (>95% purity) to rule out impurities affecting solubility .
Q. What computational strategies predict target binding interactions?
- Molecular Docking : Use software (AutoDock Vina) to model interactions with kinases or GPCRs, leveraging crystallographic data .
- MD Simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions .
- QSAR Models : Corrogate electronic (e.g., Hammett constants) and steric descriptors with bioactivity data .
Q. How to design in vitro assays for evaluating anticancer potential?
- Cell Lines : Use MCF-7 (breast cancer) or A549 (lung cancer) for preliminary screening .
- Mechanistic Studies : Apoptosis (Annexin V/PI staining) and cell cycle (flow cytometry) assays .
- Dose-Response Analysis : IC₅₀ determination with 8-point concentration gradients (0.1–100 µM) .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to validate?
- DSC/TGA : Measure decomposition temperatures under inert atmospheres (N₂) to assess oxidative vs. thermal degradation .
- Repeat Under Uniform Conditions : Control heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .
Q. Discrepancies in biological activity across studies: Possible causes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
